Lipophilicity and Polar Surface Area Comparison
Ethyl 4-(1H-tetrazol-1-yl)benzoate exhibits a calculated LogP (XLogP3) of approximately 1.3, which is significantly higher than that of its direct precursor, ethyl 4-aminobenzoate (LogP ~1.95 from multiple sources) and its free acid analog, 4-(1H-tetrazol-1-yl)benzoic acid (LogP ~0.84) . This intermediate lipophilicity, combined with a PSA of 69.9 Ų, places it in a favorable property space for balancing membrane permeability and aqueous solubility, which is crucial for biological activity . The introduction of the tetrazole ring on the ethyl benzoate scaffold results in a distinct shift in physicochemical properties compared to other common bioisosteres like oxadiazoles or triazoles [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | ethyl 4-aminobenzoate (LogP ~1.95); 4-(1H-tetrazol-1-yl)benzoic acid (LogP ~0.84) |
| Quantified Difference | ΔLogP ≈ -0.65 vs. ethyl 4-aminobenzoate; ΔLogP ≈ +0.46 vs. the free acid |
| Conditions | Computational prediction (XLogP3) ; literature values for comparators |
Why This Matters
This specific LogP value differentiates it from both more lipophilic (aminobenzoate) and more hydrophilic (free acid) analogs, influencing its suitability as a building block for optimizing ADME properties in drug discovery programs.
- [1] Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011, 54(8), 2529-2591. View Source
